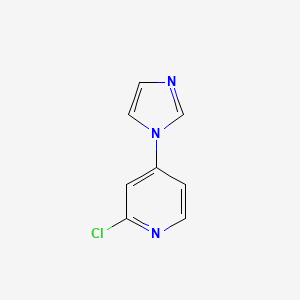![molecular formula C7H5BrClN3O2S B1525112 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1306606-65-4](/img/structure/B1525112.png)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Overview
Description
“6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride” is a chemical compound with the molecular formula C7H5BrClN3O2S . It has a molecular weight of 310.56 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-7-9-3-6 (8)4-11 (7)10-5/h2-4H,1H3 . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Antiviral Compounds
Research has demonstrated the utility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing compounds with antiviral activity. For example, the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin showed potential antiviral activities against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).
One-Pot Synthesis Techniques
Efficient one-pot synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives have been developed, showcasing the versatility of these compounds in organic synthesis. A study highlights a one-pot acid-promoted synthesis of 6-aminopyrazolopyrimidines, indicating the efficiency of using methanesulfonyl chloride and microwave-assisted techniques for improved yields (Tseng, Tsai, Li, & Wong, 2019).
Novel Pyrazolo[1,5-a]pyrimidine Derivatives
Another area of application is the development of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and related derivatives, which have shown promise in pharmaceutical research due to their antimetabolite properties and antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antiproliferative Activity
Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against selected human cancer cell lines, demonstrating the potential of these compounds in cancer research (Awad, Fathalla, Wietrzyk, Milczarek, Soliman, & Mohamed, 2015).
Corrosion Inhibition
In the field of materials science, pyrazolo[1,5-c]pyrimidine derivatives have been investigated for their efficacy as corrosion inhibitors for ferrous alloys in cooling water systems, showcasing their potential as multipurpose corrosion inhibitors (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3O2S/c1-4-6(15(9,13)14)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSRPHDFALUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



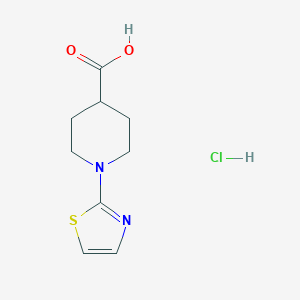
![2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525035.png)
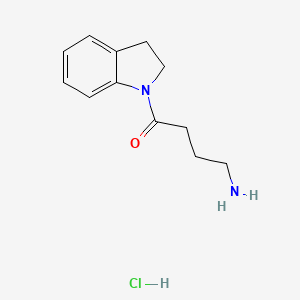
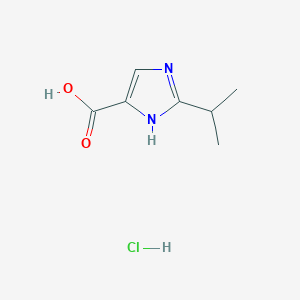
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)
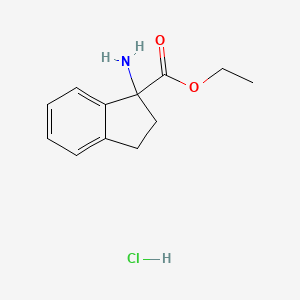
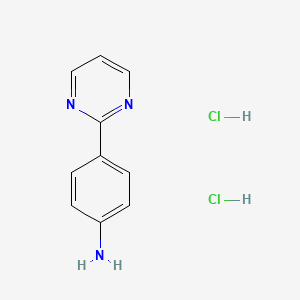
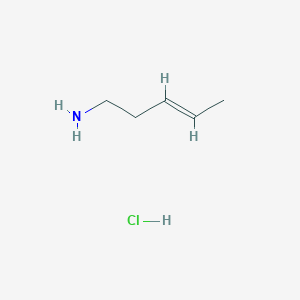

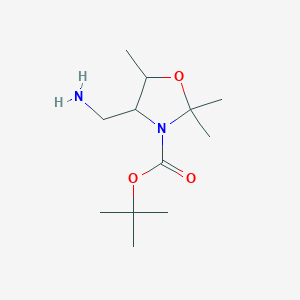

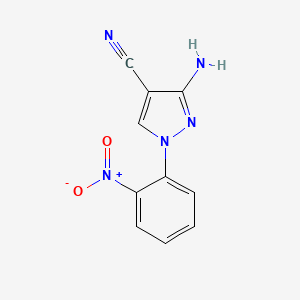
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)
